5-Methyl-1-hexenylboronic acid
Overview
Description
5-Methyl-1-hexenylboronic acid is an organic compound with the molecular formula C7H15BO2 It is a boronic acid derivative characterized by a boronic ester functional group attached to a hexenyl chain with a methyl group at the fifth carbon
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of 5-methyl-1-hexene with a Grignard reagent, followed by the addition of boronic acid.
Boronic Ester Formation: Another approach is the formation of boronic esters through the reaction of 5-methyl-1-hexenyl halide with boronic acid derivatives under mild conditions.
Hydroboration-Oxidation: This method involves the hydroboration of 5-methyl-1-hexene followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the boronic acid to its corresponding boronic ester or other reduced forms.
Substitution: Substitution reactions involving the boronic acid group can lead to the formation of different boronic esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Boronic esters and other reduced forms.
Substitution Products: Different boronic esters and derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1-hexenylboronic acid is used in organic synthesis, particularly in the formation of boronic esters and other boronic acid derivatives. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are important in the synthesis of biaryls and other complex organic molecules.
Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and as a probe in biochemical assays
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its boronic acid group can interact with biological targets, making it useful in drug design and discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 5-Methyl-1-hexenylboronic acid exerts its effects depends on the specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological assays, the compound can form stable complexes with enzymes or other biomolecules, affecting their activity.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The boronic acid group targets transition metal catalysts, such as palladium, to facilitate the formation of carbon-carbon bonds.
Biological Assays: The compound interacts with enzymes and other biomolecules, affecting their activity and function.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the alkene group.
Ethylboronic Acid: A simpler boronic acid with an ethyl group instead of the hexenyl chain.
Propylboronic Acid: Another simple boronic acid with a propyl group.
Uniqueness: 5-Methyl-1-hexenylboronic acid is unique due to its alkene group, which allows for additional reactivity and applications compared to simpler boronic acids. Its methyl group also provides steric hindrance, influencing its reactivity and interactions.
Properties
IUPAC Name |
[(E)-5-methylhex-1-enyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVLJDDGUYUPN-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.